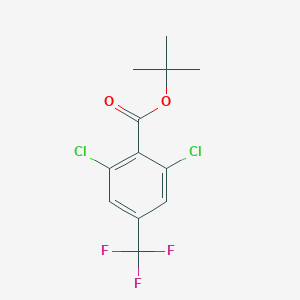

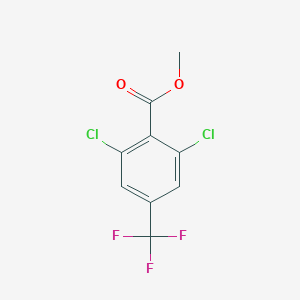

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2379322-18-4 . It has a molecular weight of 273.04 . It is a liquid at room temperature and should be stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is 1S/C9H5Cl2F3O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and vapor pressure are not provided in the sources retrieved .Scientific Research Applications

Chemical Synthesis

“Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate” is used in the synthesis of a variety of chemical compounds. It serves as a key ingredient in the creation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes .

Pharmaceutical Applications

The trifluoromethyl (TFM, -CF3) group in “Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate” is a common feature in many FDA-approved drugs . The TFM group is known to enhance the pharmacological properties of drug molecules, making this compound a valuable resource in drug development .

Material Science

In the field of material science, organo-fluorine compounds like “Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate” are of great interest. The unique properties of fluorine make these compounds useful in the development of advanced materials .

Agrochemicals

“Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate” and other fluorine-containing compounds are often used in the synthesis of agrochemicals . The trifluoromethyl group can enhance the effectiveness of these chemicals, making them more efficient in protecting crops .

Catalysis

Organo-fluorine compounds, including “Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate”, are used in various catalytic processes . The presence of the trifluoromethyl group can influence the catalytic activity, potentially leading to more efficient reactions .

Electronics

Fluorine-containing compounds are widely used in the electronics industry . “Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate” could potentially be used in the synthesis of materials for electronic devices .

Safety and Hazards

This compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 2,6-dichloro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFLQLMCYXNLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.